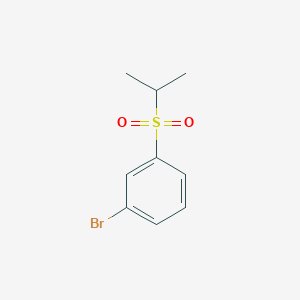
1-Bromo-3-(isopropylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-(isopropylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It is also known as "3-bromophenyl isopropyl sulfone" . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(isopropylsulfonyl)benzene” is1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-Bromo-3-(isopropylsulfonyl)benzene” has a molecular weight of 263.16 . It is a solid or liquid at room temperature .Applications De Recherche Scientifique
Supramolecular Chemistry Applications
1-Bromo-3-(isopropylsulfonyl)benzene has potential applications in the field of supramolecular chemistry. This branch of chemistry focuses on the structures and functions of molecules that form complexes through non-covalent bonds. Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been increasingly important in a wide range of scientific disciplines due to their simple structure and wide accessibility. Their supramolecular self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is crucial for applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Materials Science and Environmental Applications
In materials science, novel brominated flame retardants (NBFRs) are emerging as important compounds for improving fire safety in consumer goods. The review on the occurrence of NBFRs in indoor air, dust, consumer goods, and food highlights the need for research on their environmental fate, toxicity, and analytical methods to include all NBFRs. High concentrations of specific brominated compounds were often reported, indicating their significance in materials science and raising concerns about environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Science: Bioremediation
In environmental science, especially concerning the bioremediation of contaminants, microbial degradation of benzene compounds demonstrates significant potential. Bioremediation utilizes natural microbial biodegradation activity to remove pollutants from the environment, which is considered an efficient, versatile, and eco-friendly method compared to physicochemical treatments. The review on microbial degradation of benzene compounds from petroleum-contaminated soil emphasizes the application of oleophilic microorganisms in cleaning up benzene pollutants, highlighting the role of 1-Bromo-3-(isopropylsulfonyl)benzene related compounds in environmental remediation efforts (Patel & Goti, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .
Propriétés
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYUPOJVBBWILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629188 |
Source


|
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(isopropylsulfonyl)benzene | |
CAS RN |
70399-01-8 |
Source


|
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

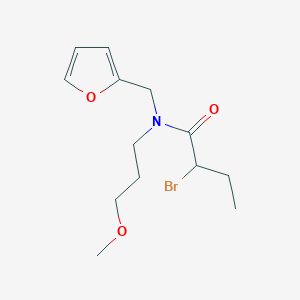
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
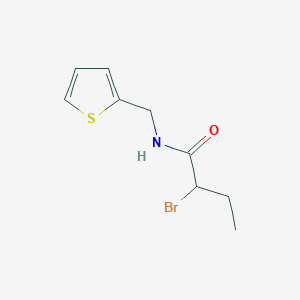
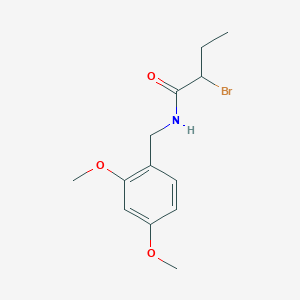
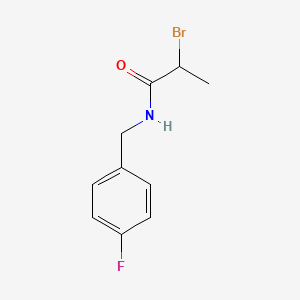
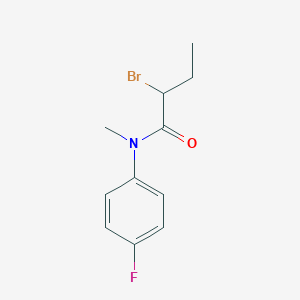
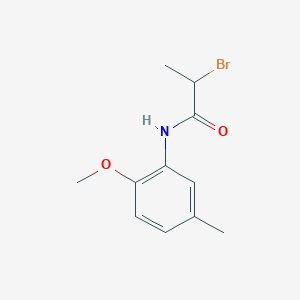
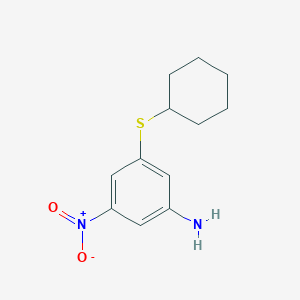
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
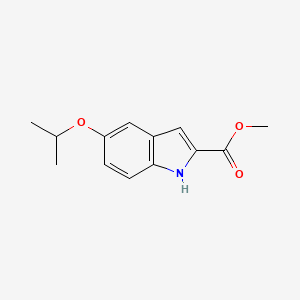
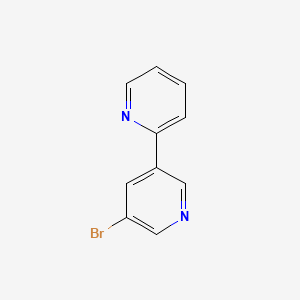
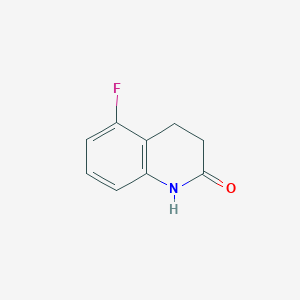
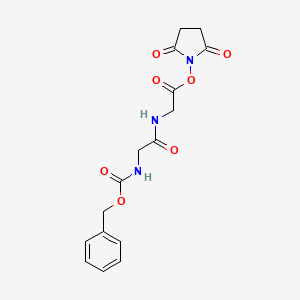
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)